molecular formula C16H31ClN2O2 B2569900 Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride CAS No. 2309431-77-2

Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride

Cat. No.: B2569900
CAS No.: 2309431-77-2
M. Wt: 318.89
InChI Key: RHZTYHUWNKLNRF-QMDUSEKHSA-N
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Description

Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a methyl group. This compound is often used in scientific research and various industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Tert-butyl 4-aminomethylpiperidine-1-carboxylate: Similar structure but lacks the methyl group on the piperidine ring.

  • Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate: Similar core structure but with a different functional group.

Uniqueness: Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both the tert-butyl group and the methyl group on the piperidine ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2.ClH/c1-12-6-5-7-14(17-12)13-8-10-18(11-9-13)15(19)20-16(2,3)4;/h12-14,17H,5-11H2,1-4H3;1H/t12-,14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZTYHUWNKLNRF-QMDUSEKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2CCN(CC2)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C2CCN(CC2)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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